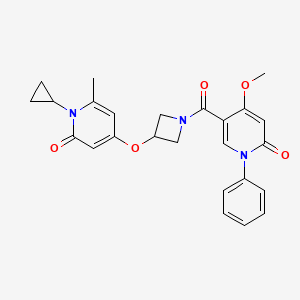

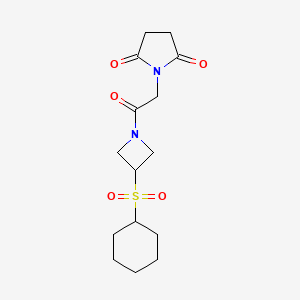

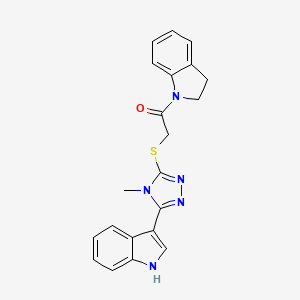

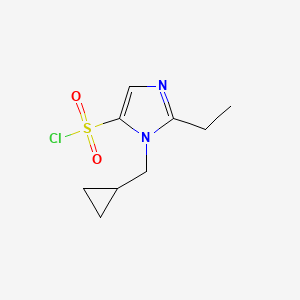

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .

Synthesis Analysis

The synthesis of this compound is related to the preparation of azetidin-3-ylmethanol derivatives . The specific synthesis process for this compound is not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structures resembling "1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" have been synthesized and characterized to explore their chemical properties and potential applications. For instance, novel ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized, showcasing the versatility of sulfonic acid derivatives in catalysis and synthesis (Moosavi‐Zare et al., 2013). Such studies underline the importance of understanding the structural features of these compounds, including their spectroscopic properties, to enhance their applicability in various chemical transformations.

Potential Biological Activities

The structural complexity and functional diversity of azetidine and pyrrolidine derivatives have prompted investigations into their biological activities. A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions demonstrated promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015). These findings highlight the potential of azetidine and pyrrolidine derivatives in developing new therapeutic agents against a wide range of infectious diseases.

Synthetic Applications

The structural motifs of azetidines and pyrrolidines have been utilized in synthetic applications to construct complex molecules. Research demonstrates the ring expansion of azetidines to functionalized pyrrolidines, offering a synthetic route to diverse molecules with potential applications in drug development and material science (Durrat et al., 2008). Additionally, the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones showcases the utility of these scaffolds in stereocontrolled synthetic processes (Yang et al., 2015).

Mécanisme D'action

This compound acts as a modulator of the CCR6 receptor . CCR6 is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands. The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

Propriétés

IUPAC Name |

1-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c18-13-6-7-14(19)17(13)10-15(20)16-8-12(9-16)23(21,22)11-4-2-1-3-5-11/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGWBSDGFAXLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)

![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)